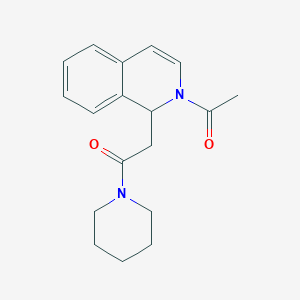![molecular formula C16H25NO2 B7495339 N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)
N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide, commonly known as TDCPP, is a flame retardant chemical that is widely used in various consumer products such as furniture, electronics, and textiles. TDCPP has been a subject of scientific research due to its potential toxicity and adverse health effects.
Mecanismo De Acción
TDCPP is believed to exert its toxic effects by interfering with the normal functioning of biological systems. TDCPP has been shown to disrupt the endocrine system by binding to estrogen receptors and altering hormone levels. TDCPP has also been shown to disrupt the nervous system by altering neurotransmitter levels and impairing synaptic function.
Biochemical and Physiological Effects
TDCPP exposure has been shown to have a range of biochemical and physiological effects. Studies have shown that TDCPP exposure can lead to reproductive toxicity, neurological deficits, and immune system dysfunction. TDCPP exposure has also been linked to increased risk of cancer and developmental disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDCPP has several advantages and limitations for use in lab experiments. TDCPP is a widely available chemical that can be easily synthesized and purified. TDCPP is also relatively stable and can be stored for long periods of time. However, TDCPP is highly toxic and requires careful handling and disposal. TDCPP is also subject to degradation and may not be suitable for long-term studies.
Direcciones Futuras
There are several future directions for research on TDCPP. One area of research is the development of alternative flame retardant chemicals that are less toxic and have fewer adverse health effects. Another area of research is the investigation of the long-term effects of TDCPP exposure on human health. Additionally, research is needed to better understand the mechanisms by which TDCPP exerts its toxic effects and to develop effective treatments for TDCPP toxicity.
Conclusion
TDCPP is a flame retardant chemical that has been extensively studied in scientific research due to its potential toxicity and adverse health effects. TDCPP exposure has been shown to have a range of biochemical and physiological effects, including reproductive toxicity, neurological deficits, and immune system dysfunction. Future research is needed to develop alternative flame retardant chemicals and to better understand the mechanisms by which TDCPP exerts its toxic effects.
Métodos De Síntesis
TDCPP is synthesized by the reaction of tricyclo[5.2.1.02,6]dec-8-ene-3,4-dicarboxylic anhydride with hydroxylamine hydrochloride in the presence of a base. The resulting product is then purified through recrystallization to obtain TDCPP as a white crystalline solid.
Aplicaciones Científicas De Investigación
TDCPP has been extensively studied in scientific research due to its potential toxicity and adverse health effects. Studies have investigated the effects of TDCPP exposure on various biological systems, including the reproductive, nervous, and immune systems. TDCPP has also been studied for its potential carcinogenicity and mutagenicity.
Propiedades
IUPAC Name |
N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-16(10-4-6-19-7-5-10)17-15-9-11-8-14(15)13-3-1-2-12(11)13/h10-15H,1-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETVLRPJIDTTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3NC(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)
![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)
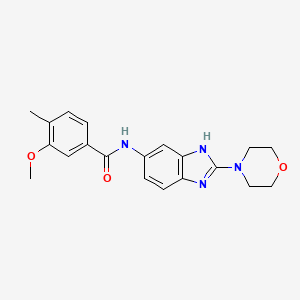
![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)
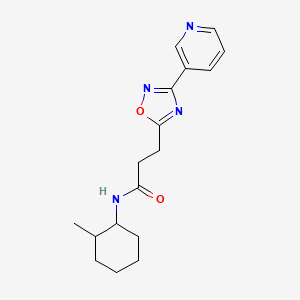
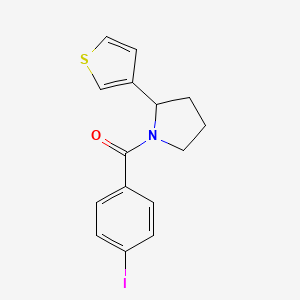
![2-(3,4-Difluorophenoxy)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495302.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)

![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
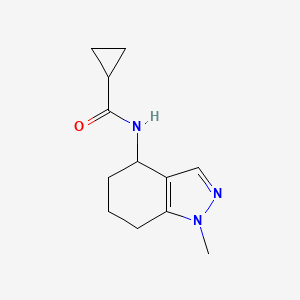
![N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495362.png)
